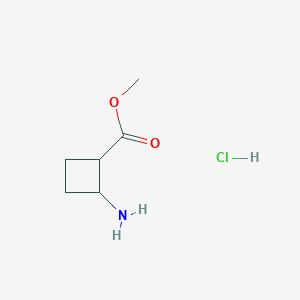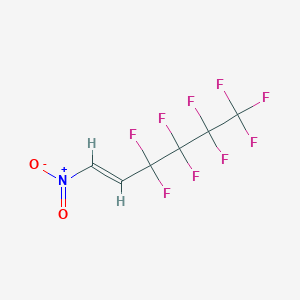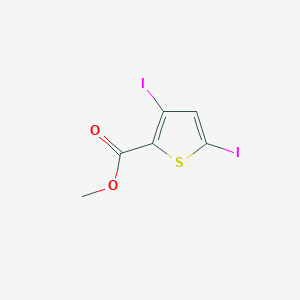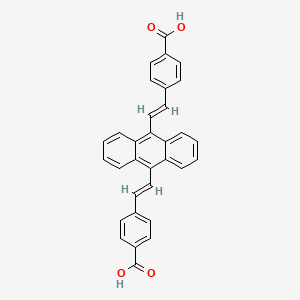![molecular formula C11H7F3OS B12067276 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a thienyl ring, which is further connected to a fluorinated phenol. The presence of both fluorine and sulfur atoms in its structure imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) to introduce the difluoromethyl group onto a thienyl precursor . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic transfer of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the development of metal-free approaches for difluoromethylation has been explored to reduce the reliance on sensitive metal complexes and improve the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Aplicaciones Científicas De Investigación
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Its potential as a pharmaceutical intermediate is being explored, especially in the development of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. Additionally, the presence of the fluorine atom can influence the compound’s lipophilicity and metabolic stability, further modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol
- 4-[5-(Difluoromethyl)-2-thienyl]-3-chloro-phenol
- 4-[5-(Difluoromethyl)-2-thienyl]-3-bromo-phenol
Uniqueness
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol stands out due to the specific positioning of the fluorine atom on the phenol ring, which can significantly impact its chemical reactivity and biological activity. The combination of the difluoromethyl group and the thienyl ring also contributes to its unique properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H7F3OS |
|---|---|
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
4-[5-(difluoromethyl)thiophen-2-yl]-3-fluorophenol |
InChI |
InChI=1S/C11H7F3OS/c12-8-5-6(15)1-2-7(8)9-3-4-10(16-9)11(13)14/h1-5,11,15H |
Clave InChI |
NSQKDQJCHREKCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)F)C2=CC=C(S2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)

![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)


![chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)




